molecular formula C14H16N2O3 B10830933 (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B10830933
M. Wt: 260.29 g/mol
InChI Key: XVSYJYYNUSOPAQ-SNVBAGLBSA-N
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Description

®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, commonly referred to as ®-AS-1, is a novel compound known for its potent antiseizure activity. It is an orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in regulating glutamate levels in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide involves several key steps. The starting material is typically a benzylamine derivative, which undergoes a series of reactions to form the final product. The synthetic route includes:

Industrial Production Methods

Industrial production of ®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:

Mechanism of Action

®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exerts its effects by modulating the activity of the excitatory amino acid transporter 2 (EAAT2). It acts as a positive allosteric modulator, enhancing the uptake of glutamate by EAAT2. This reduces the extracellular concentration of glutamate, thereby preventing excitotoxicity and reducing the likelihood of seizures. The compound’s mechanism of action is supported by molecular docking simulations and in vitro studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to its high selectivity for EAAT2 and its potent antiseizure activity. Unlike other EAAT2 modulators, it does not show significant off-target activity, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(2R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide

InChI

InChI=1S/C14H16N2O3/c1-10(16-12(17)7-8-13(16)18)14(19)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,19)/t10-/m1/s1

InChI Key

XVSYJYYNUSOPAQ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O

Origin of Product

United States

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